molecular formula C26H28FN3O3 B2451777 (E)-N-(4-fluorobenzyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide CAS No. 1334377-17-1

(E)-N-(4-fluorobenzyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide

Cat. No. B2451777
CAS RN: 1334377-17-1
M. Wt: 449.526
InChI Key: KUVORCFAWKDARI-RMLRFSFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-fluorobenzyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide is a useful research compound. Its molecular formula is C26H28FN3O3 and its molecular weight is 449.526. The purity is usually 95%.
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Scientific Research Applications

Spiro Compound Synthesis and Applications

Synthetic Routes : Spiro compounds, which include spirooxindoles and spirochromenes, are of significant interest due to their complex structure and potential biological activities. For example, diverse polycyclic spirooxindoles have been constructed via three-component reactions involving cyclic mercapto-substituted β-enamino esters, isatins, and cyclic 1,3-diketones. These reactions have been shown to yield spiro compounds with high diastereoselectivity and in good yields, highlighting a versatile method for synthesizing complex spiro frameworks (Sun et al., 2020).

Biological Activities : Compounds structurally related to spirooxindoles and spirochromenes have been explored for their antimicrobial and anticancer activities. For instance, certain spiro compounds have demonstrated potent antimicrobial properties against both Gram-negative and Gram-positive bacteria, as well as antifungal activities (Hafez et al., 2016). Moreover, newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives, starting from compounds such as 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone, have been evaluated for their in vitro anticancer activities, indicating the potential for these types of compounds to contribute to anticancer research (Ouf et al., 2014).

Organocatalysis and Green Chemistry : The synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been achieved through an efficient one-pot synthesis by four-component reactions, showcasing the role of spiro compounds in the development of organocatalysis and green chemistry practices. These methodologies emphasize environmental friendliness, high yields, and the avoidance of traditional purification methods, aligning with the principles of sustainable chemistry (Zou et al., 2012).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O3/c1-17-13-24(29-30-25(31)28-16-18-5-7-20(27)8-6-18)32-23-15-22-19(14-21(17)23)9-12-26(33-22)10-3-2-4-11-26/h5-8,13-15H,2-4,9-12,16H2,1H3,(H2,28,30,31)/b29-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVORCFAWKDARI-RMLRFSFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC(=O)NCC2=CC=C(C=C2)F)OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\NC(=O)NCC2=CC=C(C=C2)F)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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